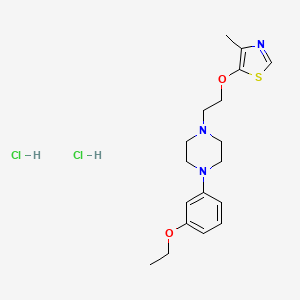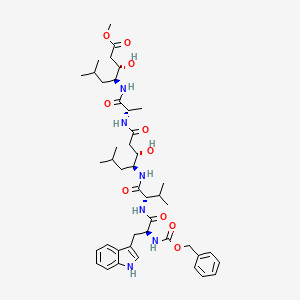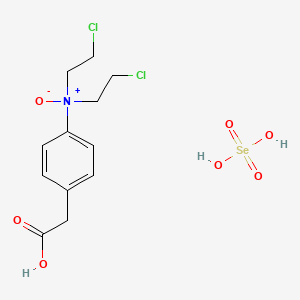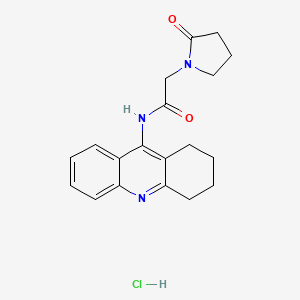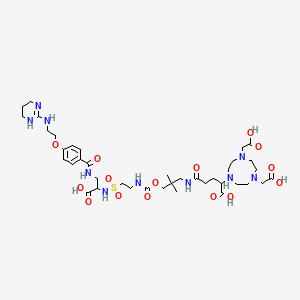
Desmethyl hydroxymethyl nifedipine lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl hydroxymethyl nifedipine lactone is a derivative of nifedipine, a well-known calcium channel blocker used primarily for its antihypertensive and antianginal properties . This compound is part of the dihydropyridine class of calcium channel blockers, which are characterized by their ability to inhibit voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of desmethyl hydroxymethyl nifedipine lactone typically involves the modification of nifedipine through various chemical reactions. One common method includes the oxidation of nifedipine to form hydroxymethyl derivatives, followed by lactonization to yield the lactone structure . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and lactonization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl hydroxymethyl nifedipine lactone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various lactone derivatives, carboxylic acids, and amines .
Aplicaciones Científicas De Investigación
Desmethyl hydroxymethyl nifedipine lactone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in treating hypertension and angina.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of desmethyl hydroxymethyl nifedipine lactone involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions lead to lowered blood pressure and increased myocardial oxygen delivery .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: The parent compound, widely used as a calcium channel blocker.
Amlodipine: A third-generation dihydropyridine with a longer duration of action.
Nicardipine: Another dihydropyridine used for its antihypertensive properties.
Uniqueness
Desmethyl hydroxymethyl nifedipine lactone is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar dihydropyridines .
Propiedades
Número CAS |
92089-09-3 |
|---|---|
Fórmula molecular |
C16H14N2O6 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6,13,17H,7H2,1-2H3 |
Clave InChI |
HCYQSXXFMYUNFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


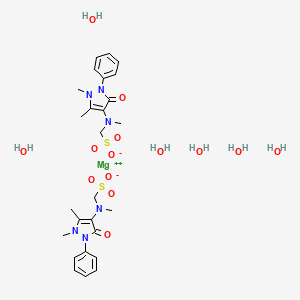
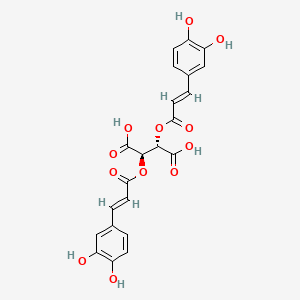
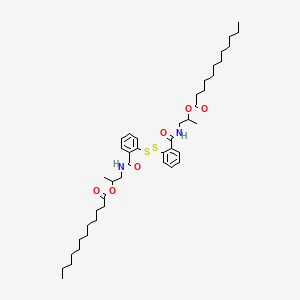
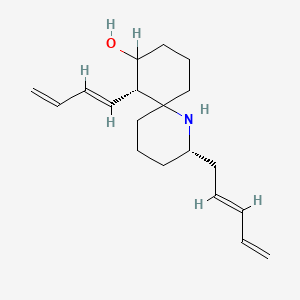
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
